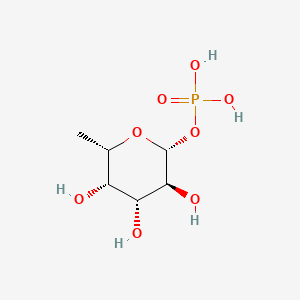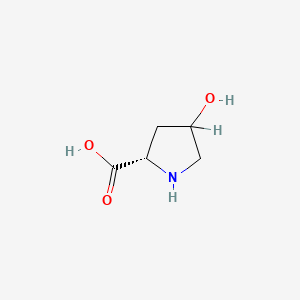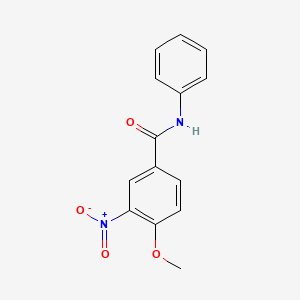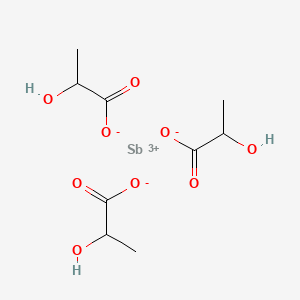
Antimony lactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimony lactate is an odorless, tan colored solid. It is toxic by inhalation or ingestion. When exposed to high temperatures this compound may release highly toxic antimony fumes. This compound is used in fabric dyes.
Aplicaciones Científicas De Investigación
1. Environmental Remediation
Antimony (Sb), a toxic metalloid, can be soluble as antimonate (Sb(V)). Studies have shown that the bio-reduction of Sb(V) is an effective approach for Sb removal. Interestingly, a study demonstrated that hydrogen gas (H2) can be used as an electron donor for autotrophic microbial Sb(V) reduction, offering a new perspective for environmental remediation (Lai et al., 2016). Another research focused on the reduction of Sb(V) under sulfidogenic conditions, highlighting the coupled biotic-abiotic processes involved in reducing Sb(V) to Sb(III) and their potential application in controlling antimony pollution in the environment (Johnson et al., 2021).
2. Biogeochemical Cycling
Research on microbial antimony biogeochemistry has been growing, reflecting concerns about Sb in the environment due to its industrial applications and mining activities. Studies have examined antimony uptake, efflux, antimonite oxidation, and antimonate reduction, contributing to our understanding of the role of microorganisms in antimony cycling and potential environmental applications (Li et al., 2016).
3. Detection and Monitoring
The determination of antimony in atmospheric aerosols is crucial due to its environmental and health impacts. Research has focused on developing sensitive analytical techniques and selective separation methodologies for antimony speciation in environmental matrices. This knowledge aids in monitoring and managing antimony pollution (Smichowski, 2008).
4. Water Treatment Technologies
A study explored the use of a hybrid coagulation–flocculation–ultrafiltration (CF–UF) process to remove antimony (III) from polluted surface water. This research contributes to the development of effective water treatment technologies, particularly for areas with antimony-contaminated water sources (Du et al., 2014).
Propiedades
Número CAS |
58164-88-8 |
|---|---|
Fórmula molecular |
C9H15O9S |
Peso molecular |
388.97 g/mol |
Nombre IUPAC |
antimony(3+);2-hydroxypropanoate |
InChI |
InChI=1S/3C3H6O3.Sb/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3 |
Clave InChI |
XCSAHPBBCIBIQD-UHFFFAOYSA-K |
SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Sb+3] |
SMILES canónico |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Sb+3] |
Otros números CAS |
58164-88-8 |
Descripción física |
Antimony lactate is an odorless, tan colored solid. It is toxic by inhalation or ingestion. When exposed to high temperatures antimony lactate may release highly toxic antimony fumes. Antimony lactate is used in fabric dyes. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



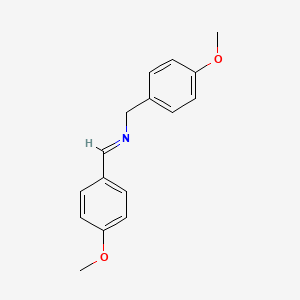
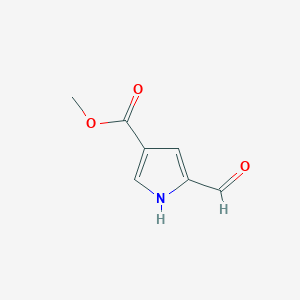
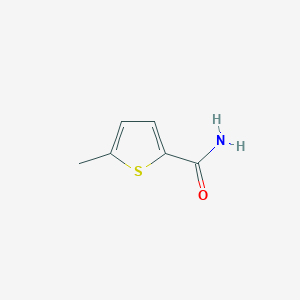
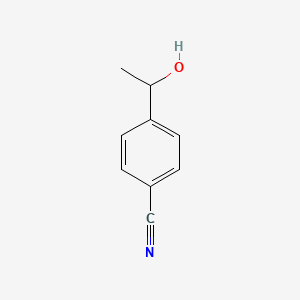
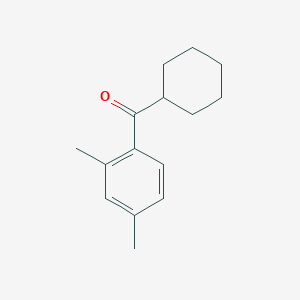
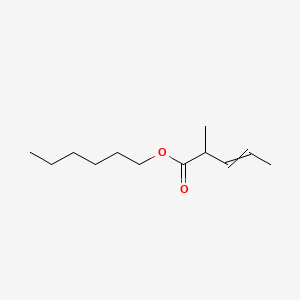
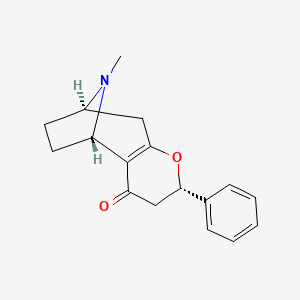
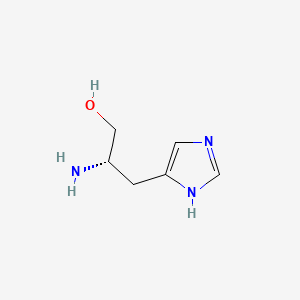
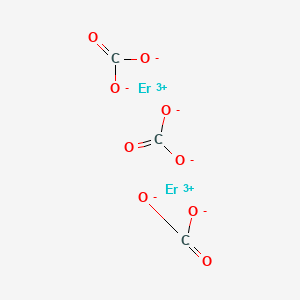
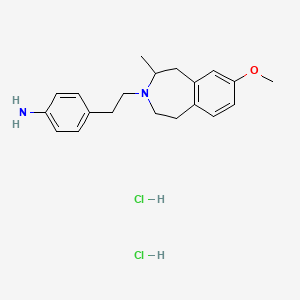
![Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B1607314.png)
